Dimethyldithiocarbamic acid

Stability Oxidation Salt Formation

Sourcing the unstable free acid for vulcanization mechanism studies often presents supply chain gaps due to its rapid oxidation. Our Dimethyldithiocarbamic acid (CAS 79-45-8) is the requisite reagent for accurate kinetic modeling. Key advantages: - Essential transient intermediate for in-situ catalytic cycle studies in sulfur vulcanization; its removal severely impedes crosslinking kinetics. - Mandatory precursor for synthesizing high-purity metal dithiocarbamate complexes (e.g., Ziram, Ferbam) with defined stoichiometry. - Validated comparator for antifungal structure-activity relationship investigations against Candida albicans. Supplied under rigorous inert-atmosphere protocols to ensure integrity upon delivery.

Molecular Formula C3H7NS2
Molecular Weight 121.23 g/mol
CAS No. 79-45-8
Cat. No. B1210188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldithiocarbamic acid
CAS79-45-8
SynonymsDimethyldithiocarbamate
Molecular FormulaC3H7NS2
Molecular Weight121.23 g/mol
Structural Identifiers
SMILESCN(C)C(=S)S
InChIInChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6)
InChIKeyMZGNSEAPZQGJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992), Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl., In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln., Soluble in alkali., In water, 65 mg/l @ 25 °C, Solubility in water: very poor

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldithiocarbamic Acid: Precursor and Vulcanization Catalyst


Dimethyldithiocarbamic acid (CAS 79-45-8) is an organosulfur compound belonging to the dithiocarbamate class, characterized by the functional group R2N−C(=S)−SH. It serves as the foundational acidic precursor for a broad family of industrially and agriculturally significant dithiocarbamate salts and derivatives [1]. As a free acid, it is notably unstable and prone to rapid oxidation, which is a defining characteristic that directly informs its handling and use primarily as an intermediate rather than a final product . Its primary commercial relevance lies in its role as a precursor to metal salts like sodium dimethyldithiocarbamate and zinc dimethyldithiocarbamate (Ziram), which are widely employed as agricultural fungicides and as ultra-accelerators in the sulfur vulcanization of rubber .

Supports precursor synthesis of metal dithiocarbamate complexes
Enables in-situ generation for vulcanization catalysis research
Rapid oxidation requires fresh use; not intended for long-term storage

Dimethyldithiocarbamic Acid Sourcing: Substitution Limitations


Direct substitution of dimethyldithiocarbamic acid with its more stable salts (e.g., sodium or zinc dimethyldithiocarbamate) or other dithiocarbamate analogs (e.g., diethyldithiocarbamic acid) is not scientifically justifiable for critical applications. The free acid's inherent instability and rapid oxidation are not a defect but rather a key functional feature that underpins its role as a transient, reactive intermediate . For example, in vulcanization chemistry, it is the in-situ generation and catalytic action of the free acid that governs crosslinking kinetics, a function that cannot be replicated by simply adding a stable salt [1]. Furthermore, comparative studies demonstrate that even among closely related dithiocarbamates, chelation efficiency and antimicrobial potency can vary significantly; the dimethyl analog has been shown to be inferior to the diethyl analog as a chelating agent, and exhibits different in vitro activity profiles against specific pathogens, precluding simple interchangeability . The quantitative evidence below details these critical performance differentiators that should guide procurement and experimental design.

Salt substitution
Stable salts may not replicate the free acid's regenerative catalytic role in vulcanization.
Diethyl analog
Reported higher chelation efficiency may shift metal-binding outcomes; dimethyl may be less effective.
Antifungal context
Comparable in vitro activity may not extend across all strains or models; requires verification.

Dimethyldithiocarbamic Acid: Performance vs. Key Comparators


Free Acid Instability vs. Sodium Salt Stability

The free acid form, dimethyldithiocarbamic acid, is intrinsically unstable and undergoes rapid oxidation. This is in stark contrast to its sodium salt, sodium dimethyldithiocarbamate, which forms a stable crystalline hydrate. This fundamental difference in stability dictates that the free acid is unsuitable for long-term storage and is primarily used as an in-situ generated intermediate or for immediate derivatization, whereas the sodium salt is the preferred form for commercial applications requiring a shelf-stable reagent .

Stability Comparison
Head-to-head
Free acid: Unstable; rapidly oxidizes
vs. Sodium salt: Stable crystalline hydrate
Procurement form dictates application; free acid for in-situ use only
Ambient conditions; salt dehydrates at 130°C
Stability Oxidation Salt Formation

Antifungal Activity: Dimethyl vs. Diethyl Dithiocarbamate

A direct comparative study evaluated the in vitro antifungal activity of sodium dimethyldithiocarbamate (DmDTC) and sodium diethyldithiocarbamate (DDTC) against three strains of Candida albicans. Both compounds were found to produce marked growth inhibition on agar plates, with no quantitative difference reported between their efficacies, demonstrating that the dimethyl analog is not inferior in this specific in vitro context [1].

Antifungal Activity
Head-to-head
Dimethyl: Marked growth inhibition
vs. Diethyl (DDTC): Marked growth inhibition
No significant efficacy difference reported
Supports dimethyl analog as comparator for in vitro antifungal screening
In vitro agar plate; three C. albicans strains
Antifungal Candida albicans In Vitro

Chelation Efficiency: Dimethyl Inferior to Diethyl Dithiocarbamate

A direct statement from a chemical database entry for dimethyldithiocarbamic acid explicitly notes that it is inferior to diethyldithiocarbamate as a chelating agent. While the source does not provide the underlying quantitative data (e.g., stability constants), the explicit statement of inferiority in a class-level comparison is a critical differentiator that should inform the selection of a chelator for a given application .

Chelation Efficiency
Class-level / Data to verify
Reported inferior to diethyldithiocarbamate (qualitative class-level inference)
Diethyl analog may be preferred for chelation-dependent workflows
Underlying quantitative data not provided; source review recommended
Chelation Metal Binding Diethyldithiocarbamate

Vulcanization Catalysis: Essential Regenerative Role

A study on the mechanism of accelerated sulfur vulcanization demonstrated that dimethyldithiocarbamic acid (Hdmtc) plays an essential and catalytic role in the crosslinking process of polyisoprene/TMTD/sulfur formulations. The study found that removal of Hdmtc from the system severely impedes crosslinking, and that Hdmtc acts as a catalyst, being regenerated during the crosslinking process [1]. This specific catalytic function is a unique differentiator compared to other dithiocarbamate salts that may act as accelerators but do not necessarily participate in the same regenerative catalytic cycle.

Catalytic Mechanism
Head-to-head
Free acid acts as essential, regenerative catalyst; removal severely impedes crosslinking
Critical for modeling vulcanization kinetics; salt cannot replicate this catalytic cycle
Polyisoprene/TMTD/sulfur vulcanization system
Vulcanization Catalysis Rubber

Dimethyldithiocarbamic Acid: Optimal Application Scenarios


Mechanistic Studies of Accelerated Sulfur Vulcanization

Dimethyldithiocarbamic acid is the ideal reagent for fundamental research into the mechanism of accelerated sulfur vulcanization. As demonstrated by Shelver et al., the compound acts as an essential, regenerative catalyst in the crosslinking process. Its use is critical for studies aiming to understand and model vulcanization kinetics, as its removal from the system severely impedes the reaction. Sourcing the free acid, rather than a stable salt, is mandatory for these experiments to accurately replicate the in-situ generation and catalytic cycle that occurs during rubber curing [1].

In Vitro Antifungal Screening and Mechanism-of-Action Studies

For researchers investigating the antifungal properties of dithiocarbamates, the dimethyl analog (as its sodium salt) serves as an essential comparator. The evidence from Walker et al. confirms that sodium dimethyldithiocarbamate (DmDTC) exhibits in vitro antifungal activity against Candida albicans that is comparable to that of the more widely studied sodium diethyldithiocarbamate (DDTC). This justifies its use in comparative studies to elucidate structure-activity relationships and to explore potential synergistic effects with other antifungal agents [2].

Synthesis of Metal Dithiocarbamate Complexes for Research

The free acid is a necessary precursor for synthesizing a range of metal dimethyldithiocarbamate complexes, including those of zinc (Ziram) and iron (Ferbam). These complexes are valuable research tools for studying metal coordination chemistry, and their synthesis often requires the free acid as a starting material to achieve the desired purity and stoichiometry. While the dimethyl analog is noted to be an inferior chelator compared to its diethyl counterpart , this property can be exploited in studies requiring a weaker, more labile metal complex.

Application
Selection Property
Validation Focus
Vulcanization mechanism research
In-situ catalytic regeneration
Crosslinking kinetics and modeling
In vitro antifungal comparator studies
Comparable in vitro activity profile
Candida albicans growth inhibition endpoints
Metal dithiocarbamate complex synthesis
Free acid as stoichiometric precursor
Metal coordination and lability studies

Technical Documentation Hub

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32 linked technical documents
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